1-(Difluoromethyl)-1H-pyrazol-5-amine hcl
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Overview
Description
1-(Difluoromethyl)-1H-pyrazol-5-amine hcl is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which imparts unique chemical properties and reactivity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-1H-pyrazol-5-amine hcl typically involves the introduction of the difluoromethyl group onto the pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents such as ClCF2H. The reaction conditions often involve the use of a base and a solvent like acetonitrile, with the reaction being carried out at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the formation of the pyrazole ring, followed by the introduction of the difluoromethyl group. The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid. This method ensures high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-1H-pyrazol-5-amine hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of difluoromethyl pyrazole amines.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products: The major products formed from these reactions include various difluoromethylated pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(Difluoromethyl)-1H-pyrazol-5-amine hcl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-1H-pyrazol-5-amine hcl involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole
- 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness: 1-(Difluoromethyl)-1H-pyrazol-5-amine hcl stands out due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly suitable for applications where these properties are crucial .
Properties
Molecular Formula |
C4H6ClF2N3 |
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Molecular Weight |
169.56 g/mol |
IUPAC Name |
2-(difluoromethyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C4H5F2N3.ClH/c5-4(6)9-3(7)1-2-8-9;/h1-2,4H,7H2;1H |
InChI Key |
CJXVOMYQQWQSSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)C(F)F)N.Cl |
Origin of Product |
United States |
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